molecular formula C11H13N3O2 B13170784 1-Isonicotinoylpiperidin-4-one oxime

1-Isonicotinoylpiperidin-4-one oxime

Cat. No.: B13170784
M. Wt: 219.24 g/mol
InChI Key: LBBSIUAHFAQYED-UHFFFAOYSA-N
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Description

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of piperidine derivatives with pyridine-4-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridine-4-carbonyl)piperidin-4-ylidene]hydroxylamine is unique due to its specific combination of the pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(4-hydroxyiminopiperidin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C11H13N3O2/c15-11(9-1-5-12-6-2-9)14-7-3-10(13-16)4-8-14/h1-2,5-6,16H,3-4,7-8H2

InChI Key

LBBSIUAHFAQYED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C(=O)C2=CC=NC=C2

Origin of Product

United States

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